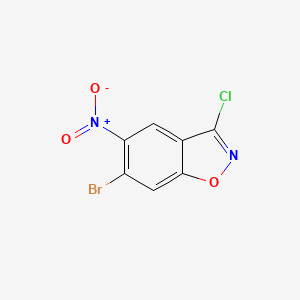

6-Bromo-3-chloro-5-nitro-1,2-benzoxazole

Description

6-Bromo-3-chloro-5-nitro-1,2-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of bromine, chlorine, and nitro substituents on the benzoxazole ring, which can significantly influence its chemical properties and reactivity.

Properties

Molecular Formula |

C7H2BrClN2O3 |

|---|---|

Molecular Weight |

277.46 g/mol |

IUPAC Name |

6-bromo-3-chloro-5-nitro-1,2-benzoxazole |

InChI |

InChI=1S/C7H2BrClN2O3/c8-4-2-6-3(7(9)10-14-6)1-5(4)11(12)13/h1-2H |

InChI Key |

KOMSVSBKPOGXEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])Br)ON=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-5-nitro-1,2-benzoxazole typically involves the cyclization of appropriately substituted 2-aminophenol derivatives. One common method involves the reaction of 2-aminophenol with bromine, chlorine, and nitro-substituted benzaldehydes under acidic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-5-nitro-1,2-benzoxazole can undergo various chemical reactions, including:

Nucleophilic substitution: The presence of electron-withdrawing groups (bromine, chlorine, and nitro) makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Oxidation: The compound can undergo oxidation reactions, particularly at the benzene ring, to form quinone derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic substitution: Substituted benzoxazole derivatives with various nucleophiles.

Reduction: 6-Bromo-3-chloro-5-amino-1,2-benzoxazole.

Oxidation: Quinone derivatives of benzoxazole.

Scientific Research Applications

6-Bromo-3-chloro-5-nitro-1,2-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-5-nitro-1,2-benzoxazole is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. Additionally, the halogen substituents can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

- 5-Chloro-6-nitro-1,3-benzoxazol-2(3H)-one

- 5,6-Dichloro-1,3-benzoxazol-2(3H)-one

- 7-Bromo-5-chloro-2-(2-chlorophenyl)-1,3-benzoxazole

Uniqueness

6-Bromo-3-chloro-5-nitro-1,2-benzoxazole is unique due to the specific combination of bromine, chlorine, and nitro substituents on the benzoxazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives. The presence of multiple electron-withdrawing groups can enhance the compound’s electrophilicity and its potential as a pharmacophore in drug discovery .

Biological Activity

6-Bromo-3-chloro-5-nitro-1,2-benzoxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the bromination of 3-chloro-5-nitro-1,2-benzoxazole, which can be achieved through various chemical pathways. The compound's structure is characterized by a benzoxazole ring substituted with bromine and chlorine atoms, imparting unique chemical properties that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H4BrClN2O2 |

| Molecular Weight | 251.48 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO and DMF |

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In vitro tests against various bacterial strains have shown promising results:

- Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods.

- The compound displayed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

A study reported that the compound exhibited a MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, this compound has also been evaluated for antifungal activity. It showed effectiveness against common fungal pathogens such as Candida albicans, with a zone of inhibition ranging from 10 to 16 mm in comparison to standard antifungal agents .

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects on cancer cell lines, suggesting its potential role in cancer therapy. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : The nitro group may contribute to the generation of ROS, which can induce oxidative stress in microbial cells .

Case Studies

Several studies have explored the biological activity of related benzoxazole derivatives:

- Study on Antibacterial Activity : A comparative analysis revealed that derivatives of benzoxazole with similar substitutions exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : Investigations into other benzoxazole derivatives indicated that modifications at specific positions can enhance cytotoxicity against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.